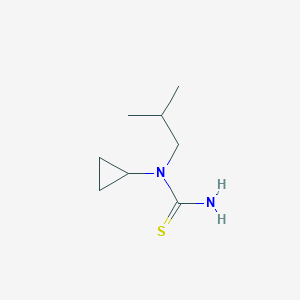![molecular formula C5H9NO2S B12583114 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide CAS No. 291514-10-8](/img/structure/B12583114.png)
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thia-1-azabicyclo[410]heptane, 2,2-dioxide is a chemical compound characterized by a bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed synthesis suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, radical initiators, and various oxidizing agents. The conditions often involve mild temperatures and pressures to ensure the stability of the bicyclic structure.
Major Products
The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in diverse chemical transformations.
Scientific Research Applications
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the synthesis of advanced materials with unique properties, such as high stability and reactivity.
Mechanism of Action
The mechanism by which 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide exerts its effects involves interactions with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but contains two nitrogen atoms instead of sulfur and nitrogen.
Azabicyclo[4.1.0]heptane derivatives: These compounds are synthesized through similar methods and have comparable structural features.
Uniqueness
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide is unique due to the presence of both sulfur and nitrogen in its bicyclic structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
291514-10-8 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2λ6-thia-1-azabicyclo[4.1.0]heptane 2,2-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-1-2-5-4-6(5)9/h5H,1-4H2 |
InChI Key |
UJIRYFAYMGRRTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN2S(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)

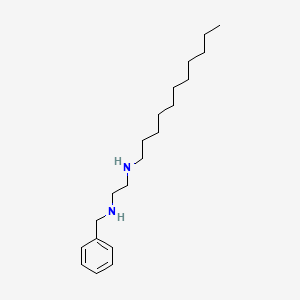
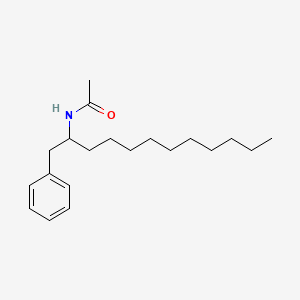
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
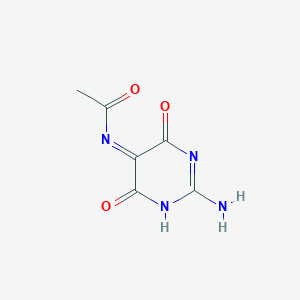
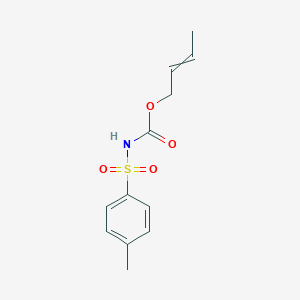
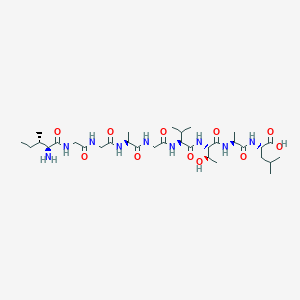

![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
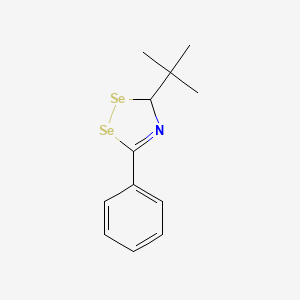
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
